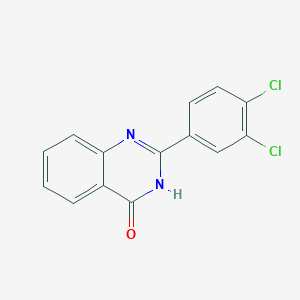

2-(3,4-Dichlorophenyl)quinazolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

285988-42-3 |

|---|---|

Molecular Formula |

C14H8Cl2N2O |

Molecular Weight |

291.1 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H8Cl2N2O/c15-10-6-5-8(7-11(10)16)13-17-12-4-2-1-3-9(12)14(19)18-13/h1-7H,(H,17,18,19) |

InChI Key |

WGZNQYHSWMOAOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 3,4 Dichlorophenyl Quinazolin 4 1h One and Its Derivatives

Established Synthetic Pathways to Quinazolin-4(1H)-ones

The construction of the quinazolin-4(1H)-one skeleton can be achieved through a variety of synthetic strategies. These methods often involve the formation of the pyrimidinone ring onto a pre-existing benzene (B151609) ring, typically starting from anthranilic acid derivatives.

Cyclocondensation Reactions of Anthranilamide and Aldehydes/Ketones

A foundational and widely employed method for the synthesis of 2-substituted-2,3-dihydroquinazolin-4(1H)-ones is the cyclocondensation of anthranilamide with aldehydes or ketones. researchgate.netnih.gov This reaction proceeds via the initial formation of a Schiff base between the amino group of anthranilamide and the carbonyl group of the aldehyde, which then undergoes intramolecular cyclization to yield the dihydroquinazolinone. To obtain the aromatic quinazolin-4(1H)-one, a subsequent oxidation step is required.

For the synthesis of 2-(3,4-Dichlorophenyl)quinazolin-4(1H)-one, this would involve the reaction of anthranilamide with 3,4-dichlorobenzaldehyde (B146584). The resulting 2-(3,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one can then be oxidized using a variety of oxidizing agents to afford the final product. google.com

Commonly used catalysts for the cyclocondensation step include acid catalysts such as p-toluenesulfonic acid. organic-chemistry.org The oxidation step can be carried out using reagents like potassium permanganate, manganese dioxide, or iodine. google.comorganic-chemistry.org

Table 1: Examples of Cyclocondensation Reactions for Quinazolinone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Anthranilamide | Aromatic Aldehydes | p-Toluenesulfonic acid, then Phenyliodine diacetate | 2-Aryl-4(3H)-quinazolinones | organic-chemistry.org |

| Anthranilamide | Various Aldehydes | Gallium-containing MCM-22 zeolite | 2-Substituted-2,3-dihydroquinazolin-4(1H)-ones | nih.gov |

| Anthranilamide | Unsaturated Aldehydes | Transition metal catalyst | Quinazolinones | google.com |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. echemcom.com Several MCRs have been developed for the synthesis of quinazolin-4(1H)-ones and their dihydro derivatives.

A common MCR approach involves the reaction of isatoic anhydride (B1165640), an amine, and an aldehyde. echemcom.comnih.gov In the context of synthesizing derivatives of the target compound, isatoic anhydride can be reacted with 3,4-dichlorobenzaldehyde and an appropriate amine. This one-pot synthesis offers advantages in terms of atom economy and reduced waste generation. The reaction can be catalyzed by various catalysts, including Lewis acids and solid-supported catalysts. echemcom.com

Table 2: Multicomponent Reactions for Quinazolinone Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |

| Isatoic anhydride | Aromatic aldehydes | Ammonium (B1175870) acetate (B1210297) | SnCl2·2H2O, solvent-free | 2,3-Dihydroquinazolin-4(1H)-ones | echemcom.com |

| Isatoic anhydride | Amines | Aldehydes | Magnetically recoverable Fe3O4 nanoparticles, water | 2,3-Dihydroquinazolin-4(1H)-ones | nih.gov |

| Isatoic anhydride | Aromatic aldehydes | Urea | Sulfonic acid functionalized mesoporous silica (B1680970) | 2,3-Dihydroquinazolin-4(1H)-ones | orgchemres.org |

Annulation Reactions Involving Isatoic Anhydride and Related Precursors

Isatoic anhydride is a versatile precursor for the synthesis of a wide range of quinazolinone derivatives. researchgate.net Besides its use in MCRs, it can undergo annulation reactions with various nitrogen-containing nucleophiles. For instance, the reaction of isatoic anhydride with amidines can directly lead to the formation of 2-substituted quinazolin-4(3H)-ones.

The synthesis of this compound could potentially be achieved by reacting isatoic anhydride with 3,4-dichlorobenzamidine. This approach offers a direct route to the desired product without the need for a separate oxidation step. The reaction conditions for such transformations often involve heating in a suitable solvent. organic-chemistry.org

Transition Metal-Catalyzed Approaches (e.g., Palladium, Copper)

In recent years, transition metal catalysis has become an indispensable tool for the synthesis of heterocyclic compounds, including quinazolinones. rsc.orgnih.gov Palladium and copper catalysts are frequently employed to facilitate C-N and C-C bond formations.

One strategy involves the palladium-catalyzed carbonylation and annulation of 2-iodoanilines with various coupling partners. While not a direct route from simple precursors, these methods offer a high degree of flexibility in introducing substituents onto the quinazolinone scaffold.

Copper-catalyzed reactions have also been developed for quinazolinone synthesis. For example, a copper-catalyzed reaction of 2-arylindoles with amines or ammonium salts in the presence of oxygen can yield various quinazolinones. organic-chemistry.org Although this specific example does not directly produce the target compound, it highlights the potential of copper catalysis in this area. Transition-metal-catalyzed reactions often provide milder reaction conditions and broader substrate scope compared to classical methods. frontiersin.org

Electrochemical and Photoredox-Initiated Cyclizations

Electrochemical and photoredox catalysis have emerged as powerful and sustainable strategies in organic synthesis. These methods utilize electricity or visible light to initiate chemical transformations, often under mild conditions. derpharmachemica.com

Electrochemical synthesis of quinazolinones can be achieved through the reduction of nitro compounds. For instance, the cathodic reduction of 2-nitrobenzamides can lead to the formation of a hydroxylamine (B1172632) intermediate, which then cyclizes to form the quinazolinone ring. nih.govrsc.org This approach offers a green alternative to traditional methods that use stoichiometric reducing agents. An iodine-catalyzed electrochemical tandem oxidation in an aqueous solution has also been reported for quinazolinone synthesis. rsc.org

Visible-light photoredox catalysis has also been successfully applied to the synthesis of quinazolinones. derpharmachemica.combohrium.com These reactions often involve the generation of radical intermediates that can undergo cyclization to form the desired heterocyclic core. For example, a visible-light-driven process for the synthesis of quinazolinones from 2-aminobenzamide (B116534) and isatins has been developed. derpharmachemica.com These methods are attractive due to their use of a renewable energy source and often environmentally benign reaction conditions. nih.gov

Principles and Applications of Green Chemistry in Quinazolinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinones to develop more sustainable and environmentally friendly processes. magnusconferences.com This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.com

Key green chemistry approaches applied to quinazolinone synthesis include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. tandfonline.comresearchgate.net

Ultrasound-assisted synthesis: Sonication can also accelerate reaction rates and improve the efficiency of synthetic transformations. tandfonline.com

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DES) is a key aspect of green quinazolinone synthesis. mdpi.comtandfonline.comresearchgate.net

Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, is central to green chemistry as it reduces waste and improves atom economy. researchgate.net This includes the use of biocatalysts, such as enzymes, which can offer high selectivity under mild conditions. nih.gov

For example, the synthesis of quinazolinones has been reported in deep eutectic solvents under microwave irradiation, demonstrating a combination of green chemistry principles. tandfonline.comresearchgate.net Similarly, the use of water as a solvent in multicomponent reactions catalyzed by magnetically recoverable nanoparticles represents another significant advancement in the green synthesis of these important heterocycles. nih.gov

Table 3: Green Chemistry Approaches in Quinazolinone Synthesis

| Green Chemistry Principle | Application in Quinazolinone Synthesis | Example | Reference |

| Alternative Energy Sources | Microwave-assisted synthesis | One-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and orthoester. | tandfonline.com |

| Safer Solvents | Use of Deep Eutectic Solvents (DES) | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones using a choline (B1196258) chloride:urea DES. | tandfonline.comresearchgate.net |

| Catalysis | Use of heterogeneous catalysts | Synthesis of spiro and cyclized quinazolinones using phosphotungstic acid under microwave irradiation and solvent-free conditions. | researchgate.net |

| Atom Economy | Multicomponent reactions | One-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water. | nih.gov |

Solvent-Free and Aqueous Reaction Systems

The move towards greener synthesis protocols has led to the exploration of solvent-free and aqueous reaction conditions for preparing quinazolinone derivatives. researchgate.netresearchgate.net These methods not only reduce the environmental impact of chemical processes but also often simplify product isolation and purification. For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been successfully achieved in an aqueous ethanolic medium, offering a benign and scalable approach. rasayanjournal.co.inresearchgate.net This method emphasizes operational simplicity and ease of product isolation. rasayanjournal.co.inresearchgate.net

Another significant advancement is the one-pot, three-component synthesis of triazoloquinazolinones and benzimidazoquinazolinones under solvent-free conditions. arabjchem.org This approach, utilizing the reaction of aromatic aldehydes with 3-amino-1,2,4-triazole (or 2-aminobenzimidazole) and dimedone, showcases high efficiency and adherence to green chemistry principles. arabjchem.org

Utilization of Reusable Catalysts and Nanomaterials (e.g., SBA-Pr-SO3H)

The development of reusable catalysts is a cornerstone of sustainable chemistry. Sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO3H) has emerged as a highly efficient and reusable heterogeneous solid acid catalyst for the synthesis of various quinazolinone derivatives. arabjchem.orgoiccpress.comresearchgate.net This nanocatalyst has been successfully employed in the solvent-free, one-pot synthesis of triazoloquinazolinones and benzimidazoquinazolinones, demonstrating its versatility and robustness. arabjchem.org

The key advantages of using SBA-Pr-SO3H include its high catalytic activity, ease of separation from the reaction mixture through simple filtration, and the ability to be reused multiple times without a significant loss of activity. oiccpress.comorgchemres.org For example, in the synthesis of pyrazolopyridines, SBA-Pr-SO3H was recycled four times with only a minor decrease in yield, highlighting its excellent reusability. orgchemres.org The catalyst is prepared by functionalizing SBA-15, a type of mesoporous silica, with propylsulfonic acid groups. orgchemres.org

Table 1: Reusability of SBA-Pr-SO3H Catalyst

| Run | Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 97 |

| 3 | 93 |

| 4 | 90 |

Data sourced from a study on the synthesis of pyrazolopyridines. orgchemres.org

Microwave and Ultrasonic Irradiation Techniques

Microwave and ultrasonic irradiation have been increasingly utilized to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of quinazolinone derivatives has significantly benefited from these energy sources.

Microwave-assisted organic synthesis (MAOS) has been described as a revolutionary tool in organic synthesis, offering advantages such as rapid reaction rates, milder conditions, and easier work-up. researchgate.net For instance, a green, rapid, and efficient microwave-assisted iron-catalyzed cyclization method has been developed for synthesizing quinazolinone derivatives in water. sci-hub.cat This represents the first report of iron-catalyzed C-N coupling to form N-heterocycles in an aqueous medium. sci-hub.cat Antimony(III) trichloride (B1173362) has also been used as an effective catalyst under microwave irradiation for the condensation of anthranilamide with aldehydes or ketones, affording quinazolin-4(3H)-one derivatives in good to excellent yields under solvent-free conditions. researchgate.net

Similarly, ultrasound irradiation has been employed for the synthesis of 3,4-dihydropyrimidines and octahydroquinazolinones, demonstrating high yields, shorter reaction times, and milder conditions. nih.gov

Ionic Liquid Mediated Syntheses

Ionic liquids (ILs) have gained prominence as green reaction media due to their unique properties, including low volatility, high thermal stability, and non-flammability. jyotiacademicpress.net They have been successfully used as both solvents and catalysts in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

One approach involves the direct cyclocondensation of anthranilamides and aldehydes in ionic liquids without any additional catalyst. rsc.orgresearchgate.net Another method utilizes a Brønsted acidic ionic liquid, [(C3H7)3N-SO3H]Cl, to catalyze the reaction between anthranilamide and aryl aldehydes in an aqueous ethanolic medium at room temperature. rasayanjournal.co.inresearchgate.net This protocol is noted for its simple operational procedure and the recyclability of the ionic liquid catalyst. rasayanjournal.co.inresearchgate.net The proposed mechanism involves the activation of the aldehyde's carbonyl group by the acidic ionic liquid, facilitating the subsequent reaction with anthranilamide to form an imine intermediate. rasayanjournal.co.in

Metal-Free Cyclization and Oxidative Strategies

In recent years, there has been a significant push towards the development of metal-free synthetic methods to avoid the costs and potential toxicity associated with transition metal catalysts. rsc.org Several metal-free oxidative cyclization strategies have been reported for the synthesis of quinazolinone derivatives.

One such strategy involves the reaction of 2-aminobenzamides with sulfonyl azides and terminal alkynes, proceeding through an oxidant-free and highly efficient pathway. nih.gov This method has been used to synthesize the natural product 2-(4-hydroxybenzyl)quinazolin-4(3H)-one on a large scale under mild conditions. nih.gov Another approach describes a tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization of isatins at room temperature. mdpi.com

Furthermore, iodine-catalyzed protocols have been developed for the synthesis of N,4-disubstituted quinazolin-2-amines from 2-aminobenzophenones and phenylisothiocyanates, using ammonium acetate as the nitrogen source. mdpi.com These methods offer the advantages of being metal-free and proceeding under relatively mild conditions. mdpi.com

Advanced Functionalization Strategies for the Quinazolinone Core System

The functionalization of the pre-formed quinazolinone core is a critical step in the synthesis of diverse derivatives with varied biological activities. Halogenated quinazolinones serve as versatile intermediates for such transformations. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinazolinones

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing various functionalities onto the quinazolinone scaffold. chim.itnih.gov This reaction is particularly effective on halogenated quinazolinones, where the halogen atom acts as a leaving group. The reactivity of the C-halogen bond in these reactions generally follows the order C-I > C-Br >> C-Cl. mdpi.com

The regioselectivity of SNAr reactions on di- or trihalogenated quinazolinones is a key consideration. For instance, in 2,4-dichloroquinazoline (B46505) precursors, the chlorine atom at the 4-position is preferentially substituted by amines, a phenomenon attributed to the α-nitrogen effect which activates this position. mdpi.comnih.gov This regioselectivity has been extensively exploited in the synthesis of 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines. nih.gov Microwave irradiation has been shown to facilitate these reactions, providing an alternative to traditional cross-coupling reactions. chim.it

Table 2: Examples of Nucleophilic Aromatic Substitution on Halogenated Quinazolinones

| Precursor | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,4-Dichloroquinazoline | Primary/Secondary Amines | 2-Chloro-4-aminoquinazoline derivatives | nih.gov |

| 4-Chloroquinazolines | Amines | 4-Amino-2-substituted quinazolines | chim.it |

C–H Functionalization and Cross-Coupling Reactions

The direct functionalization of carbon-hydrogen (C–H) bonds has become a powerful strategy in organic synthesis, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized substrates. bohrium.com For 2-aryl quinazolinones like this compound, transition-metal catalysis is pivotal for achieving selective C–H activation and subsequent bond formation. benthamdirect.comrsc.org

C–H Functionalization: Transition metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and nickel (Ni) are commonly employed to catalyze the direct arylation, alkylation, alkenylation, and amination of the quinazolinone core. rsc.orgresearchgate.net These reactions often utilize a directing group, typically the N1 or N3 amide functionality, to guide the catalyst to a specific C-H bond, usually at the C8 position of the quinazolinone ring or an ortho position of the 2-phenyl substituent. Ruthenium(II) has been used to catalyze the C–C/C–N annulation of 2-arylquinazolinones with vinylene carbonate, providing access to fused quinazolinone systems. acs.org Similarly, nickel-catalyzed reactions have been developed for the C-H oxidative annulation of N-aryl amides with alkynes. mdpi.com

Cross-Coupling Reactions: Traditional cross-coupling reactions remain a cornerstone for modifying halogenated quinazolinone derivatives. mdpi.comnih.gov Halogens on the quinazolinone or the dichlorophenyl ring can be substituted using various palladium-catalyzed reactions. The reactivity order for halogens in these couplings is typically C-I > C-Br >> C-Cl, which allows for selective transformations. mdpi.com

Key cross-coupling reactions applicable to derivatives of this compound include:

Suzuki-Miyaura Coupling: Reaction of a halo-quinazolinone with an organoboron compound to form C-C bonds. mdpi.comnih.gov

Sonogashira Coupling: Coupling of a halo-quinazolinone with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce alkynyl groups. mdpi.comnih.gov

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Negishi Coupling: Involves the use of organozinc reagents for C-C bond formation. mdpi.comnih.gov

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.

These methods provide robust pathways for the structural diversification of the this compound core.

| Reaction Type | Catalyst/Reagents | Bond Formed | Typical Reaction Site | Reference |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Ag₂CO₃ | C-C (Aryl) | C8 of quinazolinone or ortho-phenyl | rsc.org |

| C-H Alkenylation | [Ru(p-cymene)Cl₂]₂ | C-C (Alkenyl) | C8 of quinazolinone | acs.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base | C-C (Aryl/Vinyl) | Halogenated positions | mdpi.comnih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base | C-C (Alkynyl) | Halogenated positions | mdpi.comnih.gov |

| Negishi Coupling | Pd(PPh₃)₄, R-ZnCl | C-C (Alkyl/Aryl) | Halogenated positions | nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | C-N | Halogenated positions | mdpi.com |

Selective Metalation Approaches

Directed ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the use of a Directed Metalation Group (DMG), which is a functional group that can coordinate to an organolithium reagent (e.g., n-butyllithium), directing deprotonation to the adjacent ortho position. baranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org

For the this compound system, several groups can act as DMGs:

The Amide Group: The N-H or an N-substituted group at the 3-position can direct metalation to the C2' and C6' positions of the 2-phenyl ring, although this can be sterically hindered.

Substituents on the Quinazolinone Ring: A methoxy (B1213986) or other heteroatom-containing group strategically placed on the fused benzene ring can direct lithiation to its ortho position. wikipedia.org

The O-Sulfamate Group: The N,N-dialkyl aryl O-sulfamate has been identified as a potent DMG and can be used in DoM strategies. nih.gov

The process involves the formation of a complex between the Lewis acidic lithium and the Lewis basic heteroatom of the DMG, which lowers the kinetic acidity of the nearby ortho protons, facilitating their removal by the strong base. baranlab.orgunblog.fr This approach provides high regioselectivity that is often complementary to classical electrophilic aromatic substitution. wikipedia.org

| Directed Metalation Group (DMG) | Typical Base | Position of Metalation | Subsequent Reaction | Reference |

|---|---|---|---|---|

| -CONR₂ (Amide) | s-BuLi/TMEDA | ortho to DMG | Quench with electrophile (e.g., I₂, R-CHO) | organic-chemistry.org |

| -OMe (Methoxy) | n-BuLi | ortho to DMG | Quench with electrophile | wikipedia.org |

| -NHCOR (Amide) | t-BuLi | ortho to DMG | Quench with electrophile | organic-chemistry.org |

| -OSO₂NR₂ (Sulfamate) | n-BuLi/s-BuLi | ortho to DMG | Quench with electrophile | nih.gov |

Introduction of Diverse Heterocyclic Moieties (e.g., Triazole, Isoxazoline)

Hybrid molecules that incorporate the quinazolinone scaffold with other heterocyclic systems, such as triazoles and isoxazolines, are of significant interest. The synthesis of these hybrids often involves multi-step sequences starting from a functionalized this compound derivative.

Triazole Hybrids: The 1,2,3-triazole ring is commonly introduced using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". researchgate.net A typical synthetic route involves:

Functionalization of the quinazolinone core (e.g., at the N3 position) with a terminal alkyne or an azide (B81097) group.

Reaction of the functionalized quinazolinone with a corresponding azide or alkyne partner in the presence of a copper(I) catalyst. researchgate.netacs.org

For instance, 3-amino-quinazolinone derivatives can be treated with chloroacetyl chloride, followed by reaction with a triazole-thiol to link the heterocyclic moieties. nih.gov Another approach involves reacting a quinazolinone precursor with propargyl bromide to install an alkyne, which is then subjected to a cycloaddition with various azides. researchgate.net

Isoxazoline/Isoxazole (B147169) Hybrids: Isoxazoline and isoxazole rings are typically synthesized via 1,3-dipolar cycloaddition reactions. nih.gov A common strategy involves the reaction of a nitrone with an alkene or an alkyne. To create quinazolinone-isoxazoline hybrids, a vinyl group can be installed at the C2 position of the quinazolinone scaffold. nih.gov This vinyl-quinazolinone then serves as the dipolarophile in a 1,3-dipolar cycloaddition with a suitable nitrone, yielding the isoxazolidine-conjugated quinazolinone. nih.gov Similarly, isoxazoles can be formed by the cycloaddition of nitrile oxides with alkynes. researchgate.net

| Target Heterocycle | Key Reaction | Quinazolinone Precursor | Reaction Partner | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | N3-propargyl-quinazolinone | Aryl/alkyl azide | researchgate.netacs.org |

| 1,2,4-Triazole | Multi-step condensation/cyclization | 3-(2-chloroacetamido)-quinazolinone | 4-methyl-4H-1,2,4-triazole-3-thiol | nih.gov |

| Isoxazolidine | 1,3-Dipolar Cycloaddition | 2-vinyl-quinazolinone | Nitrone | nih.gov |

| Isoxazole | Cyclization/Cycloaddition | Propargylated quinazolinone | Chloroxime (generates nitrile oxide in situ) | researchgate.net |

Mechanistic Elucidation of Quinazolinone Formation and Derivatization Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones.

Mechanism of Quinazolinone Formation: The formation of the 2-aryl-quinazolin-4(1H)-one core typically proceeds through the condensation of 2-aminobenzamide with an appropriate aldehyde (e.g., 3,4-dichlorobenzaldehyde). A plausible mechanism involves several steps:

Imine Formation: The primary amine of 2-aminobenzamide undergoes nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to form an N-acylimine intermediate.

Intramolecular Cyclization: The amide nitrogen then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a 2,3-dihydroquinazolin-4(1H)-one intermediate. rsc.orgnih.gov

Oxidation/Dehydrogenation: The final step is the oxidation of the dihydroquinazolinone intermediate to the aromatic quinazolinone. This step can be promoted by various oxidants (e.g., K₂S₂O₈, O₂ in the air) or occur spontaneously under certain conditions. rsc.orgorganic-chemistry.org

An alternative pathway involves the reaction of 2-aminobenzamide with orthoesters. This process begins with the protonation of the orthoester, followed by nucleophilic attack by the aniline (B41778) amino group, and subsequent cyclization and elimination of alcohol molecules to yield the quinazolinone product. mdpi.com

Mechanism of Derivatization Reactions: The mechanisms of the derivatization reactions discussed are often complex and catalyst-dependent.

C-H Activation: For palladium- or nickel-catalyzed C-H functionalization, the mechanism frequently involves a concerted metalation-deprotonation (CMD) pathway. nih.govnih.gov In this process, the catalyst coordinates to a directing group on the substrate, and the C-H bond is cleaved with the assistance of a base or an anionic ligand. This forms a cyclometalated intermediate. For arylation, this intermediate undergoes oxidative addition with an aryl halide to form a high-valent metal species (e.g., Ni(IV) or Pd(IV)), which then reductively eliminates to form the C-C bond and regenerate the active catalyst. nih.govresearchgate.net

Cross-Coupling: The catalytic cycle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki) generally involves three main steps: (1) oxidative addition of the palladium(0) catalyst to the aryl halide, (2) transmetalation with the organoboron reagent, and (3) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. mdpi.com

These mechanistic insights guide the choice of catalysts, ligands, and reaction conditions to achieve desired chemical transformations efficiently and selectively.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of quinazolinone derivatives. Through one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the molecular framework.

One-Dimensional (¹H, ¹³C) NMR Spectral Analysis and Chemical Shift Interpretation

One-dimensional NMR provides fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the quinazolinone core and the dichlorophenyl ring. A broad singlet, typically observed downfield (around δ 12.5 ppm in DMSO-d6), is characteristic of the N-H proton at position 3. rsc.org The four aromatic protons of the quinazolinone ring generally appear as a complex multiplet system between δ 7.5 and 8.2 ppm. rsc.org Specifically, the proton at position 5 (H-5) is often the most deshielded due to the anisotropic effect of the carbonyl group, appearing as a doublet of doublets around δ 8.1-8.2 ppm. The protons on the 3,4-dichlorophenyl substituent would exhibit a pattern characteristic of a 1,2,4-trisubstituted benzene ring, with signals appearing in the aromatic region.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon (C-4) is typically the most downfield signal, appearing around δ 162-164 ppm. rsc.orgrsc.org The carbon at position 2 (C-2), directly bonded to the dichlorophenyl ring, is expected around δ 152 ppm. rsc.org Aromatic carbons of the quinazolinone and dichlorophenyl rings resonate in the range of δ 115-150 ppm. rsc.orgacgpubs.org The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine and nitrogen atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Data is predicted based on values for analogous compounds reported in the literature.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~152 |

| N3-H | ~12.5 (broad singlet) | - |

| C4 | - | ~163 |

| C4a | - | ~121 |

| C5 | ~8.15 (doublet of doublets) | ~127 |

| C6 | ~7.55 (triplet) | ~126 |

| C7 | ~7.85 (triplet of doublets) | ~135 |

| C8 | ~7.75 (doublet) | ~127 |

| C8a | - | ~149 |

| C1' | - | ~133 |

| C2' | ~8.2 (doublet) | ~129 |

| C3' | - | ~132 |

| C4' | - | ~131 |

| C5' | ~7.7 (doublet) | ~131 |

| C6' | ~8.1 (doublet of doublets) | ~128 |

Two-Dimensional (COSY, HSQC) NMR for Correlating Proton and Carbon Connectivity

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show cross-peaks connecting H-5 with H-6, H-6 with H-7, and H-7 with H-8, confirming their sequential arrangement on the quinazolinone ring. Similarly, correlations would be seen between the adjacent protons on the dichlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. nih.gov An HSQC spectrum would show a correlation peak for each C-H bond, for instance, connecting the ¹H signal of H-5 to the ¹³C signal of C-5, and so on for all protonated carbons, providing definitive C-H connectivity. nih.govuvic.ca

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes of Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands. A strong band corresponding to the C=O (carbonyl) stretching vibration is typically observed in the range of 1650-1700 cm⁻¹. rsc.orgderpharmachemica.com The N-H stretching vibration usually appears as a broad band between 3100 cm⁻¹ and 3400 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the C=N stretching of the quinazoline (B50416) ring is observed around 1590-1620 cm⁻¹. derpharmachemica.com Other bands in the fingerprint region (below 1500 cm⁻¹) correspond to various C-C and C-N stretching and bending vibrations, as well as vibrations involving the C-Cl bonds. biointerfaceresearch.comlmaleidykla.lt

Interactive Data Table: Characteristic FT-IR Absorption Bands for Quinazolinone Analogues

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1650 - 1700 | Strong |

| C=N Stretch | 1590 - 1620 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Patterns

HRMS provides an extremely precise measurement of the molecular mass, allowing for the determination of the elemental formula. pnnl.gov For this compound (C₁₄H₈Cl₂N₂O), HRMS can confirm its composition with high accuracy. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a characteristic cluster of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with an approximate intensity ratio of 9:6:1.

The fragmentation pattern under electron ionization (EI) would likely involve initial cleavages characteristic of the quinazolinone structure. Common fragmentation pathways include the loss of a CO molecule from the molecular ion, followed by subsequent cleavages of the heterocyclic and dichlorophenyl rings.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Quinazolinone derivatives typically exhibit two main absorption bands in the UV region. ijims.com These absorptions are attributed to π→π* transitions within the conjugated aromatic system. ijims.com The spectrum is a result of the combination of the benzoyl system of the A-ring and the cinnamoyl system involving the B-ring. ijims.com For 2-aryl substituted quinazolin-4(3H)-ones, these bands are generally observed in the ranges of 240-280 nm and 300-380 nm. ijims.comnih.gov The exact position and intensity of the absorption maxima (λ_max) are influenced by the substitution pattern on the aromatic rings and the solvent used. nih.gov

X-ray Crystallography for Precise Three-Dimensional Molecular Geometry and Intermolecular Interactions

In the crystal lattice, molecules are often linked by intermolecular interactions. For quinazolinone analogues, hydrogen bonds are common, such as C-H···N and C-H···O interactions, which can link molecules into chains or more complex networks. nih.gov These interactions play a crucial role in determining the crystal packing arrangement. helsinki.fi

Thermogravimetric Analysis (TGA) in the Context of Complex Characterization

Thermogravimetric Analysis (TGA) is a crucial analytical technique employed to determine the thermal stability of a material and to observe its compositional changes as a function of temperature. In the characterization of quinazoline derivatives, TGA provides valuable insights into the thermal decomposition patterns and the inherent stability of the molecular structure.

The thermal properties of several pyrazolo-quinazoline derivatives have been investigated to understand their stability. scispace.com The analysis reveals that the degradation of these compounds typically occurs in a single step. scispace.com The thermal stability, as indicated by the initial decomposition temperature, shows slight variations depending on the nature and position of the substituents on the quinazoline framework. scispace.com

For instance, studies on a series of pyrazolo-quinazoline compounds, herein designated as KC-1 through KC-5 for clarity, have provided specific data on their thermal decomposition. The initial decomposition temperatures, the range over which decomposition occurs, and the percentage of weight loss have been quantified. scispace.com

Table 1: Thermal Decomposition Data for Pyrazolo-Quinazoline Analogues scispace.com

| Compound | Initial Decomposition Temperature (°C) | Decomposition Range (°C) | % Weight Loss |

| KC-1 | 285 | 285-410 | 58.0 |

| KC-2 | 295 | 295-420 | 72.0 |

| KC-3 | 280 | 280-400 | 62.5 |

| KC-4 | 305 | 305-430 | 66.0 |

| KC-5 | 290 | 290-415 | 55.0 |

Physicochemical Properties of 2 3,4 Dichlorophenyl Quinazolin 4 1h One

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈Cl₂N₂O |

| Molecular Weight | 291.14 g/mol |

| CAS Number | Not explicitly available |

| Melting Point | Not reported in surveyed literature |

| Solubility | Generally soluble in organic solvents like DMSO and DMF |

| logP (Calculated) | Predicted to be in the range of 3.5-4.5 |

Note: The molecular formula and weight are calculated. The CAS number and melting point for the specific title compound are not widely reported in the surveyed literature. The properties for the dihydro- precursor, 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-quinazolin-4-one, are reported as: Molecular Formula: C₁₄H₁₀Cl₂N₂O; Molecular Weight: 293.15 g/mol ; CAS Number: 199741-36-1.

Biological Activities and Mechanism of Action of 2 3,4 Dichlorophenyl Quinazolin 4 1h One

Documented Biological Effects

Direct biological studies focused exclusively on 2-(3,4-Dichlorophenyl)quinazolin-4(1H)-one are limited. However, the broader class of quinazolinones and closely related analogues exhibit a range of significant biological activities. Research on its dihydro- precursor suggests potential anti-inflammatory and anticancer properties. Studies on other 2-arylquinazolinones have shown promising anticancer, antiviral, and anti-inflammatory effects. internationalscholarsjournals.comfabad.org.tr For instance, a related benzoxazinone, 2-(3,4-dichlorophenyl)-4H-benzo[d] chemicalbook.comoxazin-4-one, demonstrated low cytotoxic activity against the MCF-7 human breast cancer cell line. pjps.pk This suggests that the 2-(3,4-dichlorophenyl) moiety can be a component of biologically active molecules, and the quinazolinone derivative is a strong candidate for similar activities.

Molecular Mechanism of Action

The molecular mechanisms of action for the quinazolinone scaffold are diverse. In the context of cancer, some derivatives function as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov Other quinazolinone-based drugs act as kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation. researchgate.net As an anti-inflammatory agent, the mechanism may involve the inhibition of pro-inflammatory cytokines. The specific molecular targets for this compound have not yet been elucidated and would require dedicated biological investigation.

Structure Activity Relationship Sar Investigations and Molecular Mechanisms of Action in Vitro and in Silico

General Principles of SAR in Quinazolinone Derivatives and Halogen Substitution Effects

The quinazolinone skeleton is a privileged structure in drug discovery, with SAR studies revealing that substitutions at positions 2, 3, 6, and 8 are particularly crucial for modulating pharmacological activities. rsc.orgnih.gov For 2-aryl quinazolinones, the nature and position of substituents on the phenyl ring at position 2 are critical determinants of activity.

Halogen substitutions, in particular, play a significant role in modifying the molecule's physicochemical properties and its interactions with biological targets. The presence of halogen atoms, such as the two chlorine atoms in 2-(3,4-Dichlorophenyl)quinazolin-4(1H)-one, can enhance biological activity through several mechanisms:

Increased Lipophilicity : Halogens can increase the molecule's lipid solubility, potentially improving its ability to cross cellular membranes.

Electronic Effects : As electron-withdrawing groups, halogens can alter the electron distribution of the aromatic system, influencing binding interactions with target proteins. Studies on 2-aryl-4-substituted quinazolines have shown that electron-withdrawing groups on the 2-phenyl moiety can lead to higher inhibitory activity against enzymes like EGFR. mdpi.com

Binding Interactions : Halogen atoms can participate in specific halogen bonding with amino acid residues in a protein's active site, forming stable, directional interactions that can enhance binding affinity.

Specifically, the 3,4-disubstitution pattern on the 2-phenyl ring, as seen in the target compound, has been noted as being favorable for certain activities. For instance, in the context of EGFR kinase inhibitors, a 3,4-substitution on the aniline (B41778) moiety (analogous to the 2-phenyl ring) was found to increase activity.

Furthermore, studies on the interaction of 2-phenyl-dihydroquinazolin-4(1H)-one derivatives with human serum albumin (HSA) demonstrated that the presence of halogen substituents on the phenyl ring increased the binding affinity. mdpi.com This effect was observed to grow with the increasing atomic number of the halogen, suggesting that hydrophobic forces are a primary driver of this interaction. mdpi.com

Table 1: General SAR Principles for 2-Aryl Quinazolinone Derivatives

| Position of Substitution | Influence on Activity | References |

| Position 2 (Aryl Ring) | Substituents are critical for activity. Electron-withdrawing groups (e.g., halogens) can enhance potency against certain targets like EGFR. Ortho-position substitutions (e.g., -CF₃, -OCF₃) have shown high cytotoxicity in some studies. | mdpi.comresearchgate.net |

| Position 3 | Substitution at this position significantly modulates activity. Various heterocyclic moieties or substituted chains can be introduced to tune the pharmacological profile. | rsc.orgnih.gov |

| Position 6 & 8 | Substitution with halogen atoms at these positions on the quinazolinone core has been shown to improve antimicrobial activities. | nih.gov |

Elucidation of Molecular Mechanisms in Biological Systems (In Vitro and In Silico)

The diverse biological effects of quinazolinone derivatives stem from their ability to interact with a multitude of molecular targets. In vitro assays and in silico modeling have been instrumental in uncovering these mechanisms.

The quinazolinone scaffold is a key feature in many enzyme inhibitors.

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibition : PI3Kδ is a crucial enzyme in immune cell signaling, making it an attractive target for inflammatory diseases and hematological malignancies. nih.gov Numerous studies have identified quinazolinone derivatives as potent and selective PI3Kδ inhibitors. rsc.orgnih.govrsc.orgnih.gov Molecular modeling has shown that the quinazolinone core can form key hydrogen bond interactions with amino acid residues like Ser831 and Asp832 in the enzyme's active site. rsc.orgrsc.org The activity and stability of these inhibitors are significantly affected by electrostatic and hydrophobic interactions, which can be modulated by substitutions on the scaffold. rsc.orgrsc.org

Cyclooxygenase-2 (COX-2) Inhibition : As a key enzyme in the inflammatory pathway, COX-2 is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). The quinazolinone nucleus has been successfully used to design selective COX-2 inhibitors. tandfonline.comnih.govbenthamdirect.com Various in vitro studies have demonstrated that certain quinazolinone derivatives exhibit high selectivity for COX-2 over the COX-1 isoform, which is associated with gastrointestinal side effects. nih.govbenthamdirect.comresearchgate.net Molecular docking studies support these findings, showing that these compounds fit well into the active site of COX-2. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition : VEGFR-2 is a key regulator of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. The quinazoline (B50416) core is a well-established pharmacophore for VEGFR-2 inhibitors. While some studies suggest a 2,4-disubstitution on the aniline ring is optimal for VEGFR-2 activity, the broader class of 2-aryl quinazolines has demonstrated inhibitory potential against this tyrosine kinase.

Adenosine (B11128) Receptor Modulation : Quinazoline derivatives have been identified as effective antagonists for adenosine receptors, which are G protein-coupled receptors involved in numerous physiological processes. nih.gov Research has demonstrated that 2-aminoquinazoline (B112073) derivatives can have a high affinity for the A2A adenosine receptor subtype. nih.gov Structure-activity relationship studies have explored the impact of substitutions on the quinazoline ring, indicating that the N3 position is important for recognition by the A2B receptor, while substitutions at the 2-position can confer high affinity for the A3 receptor subtype. nih.govvu.nl

GABA Receptor Modulation : While direct evidence for this compound is limited, related heterocyclic systems like pyrazolo[1,5-a]quinazolines have been shown to act as modulators of the GABAA receptor. nih.govnih.gov These studies indicate that this type of scaffold can bind to benzodiazepine (B76468) sites on the receptor, including non-canonical sites, to modulate the chloride ion current induced by GABA. nih.govnih.govmdpi.com This suggests a potential, though not yet confirmed, avenue of action for quinazolinone compounds in the central nervous system.

Glycine (B1666218) Receptor Modulation : Based on available scientific literature, there is limited information regarding the direct interaction of this compound or related quinazolinone derivatives with glycine receptors.

The quinazoline scaffold is a cornerstone in the development of EGFR-tyrosine kinase inhibitors used in cancer therapy. mdpi.com Gefitinib, a clinically used anticancer agent, is a prominent example. The antiproliferative activity of 2-aryl quinazolinones is well-documented against various cancer cell lines. mdpi.comresearchgate.netresearchgate.net

The mechanism often involves competitive binding at the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation and activation of downstream signaling pathways that lead to cell proliferation and survival. In silico and SAR studies have shown that the 3,4-dichloro substitution on the 2-phenyl ring of the quinazolinone is favorable for this activity, as electron-withdrawing groups in this region can enhance the inhibitory effect. mdpi.com While EGFR-TK is a primary target, some quinazolinone derivatives have also been shown to exert their antiproliferative effects through other mechanisms, such as the inhibition of tubulin polymerization, which disrupts microtubule dynamics and induces cell cycle arrest. acs.org

Table 2: Antiproliferative Activity of Selected 2-Aryl Quinazolinone Derivatives Against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Mechanism | References |

| 2-Aryl-4-aminoquinazoline derivative (9e) | A549 (Lung) | 14.33 µM | EGFR Inhibition | nih.gov |

| 2-Aryl-4-aminoquinazoline derivative (9e) | H1975 (Lung, EGFR Mutant) | 13.41 µM | EGFR Inhibition | nih.gov |

| 2-(2'-Methoxyphenyl)-6-O-sulfamate quinazolinone (7j) | DU-145 (Prostate) | 50 nM | Tubulin Disruption | acs.org |

| 2-(o-Trifluoromethylphenyl) quinazolinone (7) | HeLa (Cervical) | Potent Cytotoxicity | Not specified | researchgate.net |

Quinazolinone derivatives exhibit a broad spectrum of antimicrobial activities against various bacterial and fungal strains. nih.govresearchgate.netrphsonline.com

DNA Gyrase Inhibition : A primary mechanism for the antibacterial action of quinazolinones is the inhibition of bacterial DNA gyrase (a type II topoisomerase). nih.govnih.govdiva-portal.org This enzyme is essential for bacterial DNA replication, recombination, and repair. By binding to the ATPase domain of the GyrB subunit, these compounds prevent the enzyme from introducing negative supercoils into the DNA, leading to a bactericidal effect. nih.govresearchgate.net This mechanism is shared with quinolone antibiotics, but novel quinazolinones may circumvent existing resistance mechanisms. diva-portal.org

Cell Wall Interaction : Some quinazolinone derivatives have been found to interact with components of the bacterial cell wall. nih.gov Specifically, they can form bonds with penicillin-binding proteins (PBPs), such as PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). eco-vector.com This inhibits the cross-linking of peptidoglycan, compromising the integrity of the cell wall and leading to cell lysis.

The anti-inflammatory potential of quinazolinone derivatives can be assessed using various in vitro models. One common method is the protein denaturation assay. Inflammation can involve the denaturation of proteins, and the ability of a compound to prevent this process is correlated with its anti-inflammatory activity.

Studies using egg albumin or bovine serum albumin have shown that 2,3-disubstituted quinazolin-4(1H)-one derivatives can inhibit heat-induced protein denaturation in a concentration-dependent manner. proquest.com This effect is comparable to that of standard NSAIDs like diclofenac, suggesting that stabilization of proteins is one of the mechanisms behind their anti-inflammatory action. proquest.com This activity complements their ability to inhibit inflammatory enzymes like COX-2.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3,4-Dichlorophenyl)quinazolin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-aminobenzamide derivatives with substituted benzaldehydes. For example, describes a reaction between 3,4-dichloroaniline and 2-aminobenzamide in ethanol under reflux, yielding 90% of the target compound (mp 191–193°C). Optimization involves adjusting solvents (e.g., ethanol vs. ionic liquids), catalysts (e.g., acetic acid), and temperature (80–100°C) to improve yield and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and NH stretching (~3200 cm⁻¹) .

- NMR spectroscopy : ¹H NMR confirms aromatic protons (δ 7.2–8.5 ppm) and NH signals (δ ~10.5 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 330 for C₁₄H₈Cl₂N₂O) validate molecular weight .

- HPLC : Quantifies purity using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across studies?

- Methodological Answer : Discrepancies may arise from impurities, polymorphic forms, or instrument calibration. Mitigation strategies include:

- Recrystallization in polar solvents (e.g., DMF/water) to isolate pure polymorphs.

- Cross-validating spectral data with computational tools (e.g., DFT simulations for NMR predictions).

- Reporting detailed experimental conditions (e.g., heating rates for melting points) .

Q. What strategies are recommended for evaluating the structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

- Methodological Answer : SAR studies require systematic substitution at the quinazolinone core. For example:

- Electron-withdrawing groups (e.g., NO₂ at the phenyl ring) enhance anti-inflammatory activity ( ).

- Bioisosteric replacement : Replacing Cl with CF₃ or Br alters lipophilicity and target binding ( ).

- In vitro assays : COX-2 inhibition or cytokine profiling (e.g., IL-6, TNF-α) quantify activity .

Q. What crystallographic techniques are critical for determining the three-dimensional conformation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Key steps include:

- Growing crystals via slow evaporation (e.g., methanol/chloroform mixtures).

- Analyzing dihedral angles (e.g., 87.1° between aromatic rings) and hydrogen-bonding networks (N–H⋯O, C–H⋯N) to predict stability and reactivity .

Q. What advanced analytical methods can resolve challenges in quantifying trace impurities in this compound samples?

- Methodological Answer :

- LC-MS/MS : Detects impurities at ppm levels using MRM transitions.

- GC-MS : Identifies volatile byproducts from synthesis (e.g., unreacted aldehydes).

- ICP-OES : Quantifies heavy metal residues (e.g., Pd from catalytic steps) .

Q. How can regioselectivity be controlled during the synthesis of substituted quinazolin-4(1H)-one derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.